N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
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Overview
Description
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with tert-butyl and butyl groups, and a tetrahydrothiophene ring with a dioxidized sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline with tert-butylbenzoyl chloride to form 4-(tert-butyl)benzamide.
Introduction of the Butyl Group: The next step is the alkylation of the amide nitrogen with butyl bromide under basic conditions.
Formation of the Tetrahydrothiophene Ring: The final step involves the cyclization of the intermediate with 3-chloropropane-1-thiol, followed by oxidation to introduce the dioxidized sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be further oxidized to form sulfone or sulfoxide derivatives.
Reduction: The compound can be reduced to remove the dioxidized sulfur, forming a thiol derivative.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated benzamide derivatives.
Scientific Research Applications
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
- 4-tert-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide
- 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylbenzamide
Uniqueness
N-butyl-4-tert-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both tert-butyl and butyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-butyl-4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S/c1-5-6-12-20(17-11-13-24(22,23)14-17)18(21)15-7-9-16(10-8-15)19(2,3)4/h7-10,17H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSLHRIQJDVBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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